Methyldivinylphosphine oxide

radical polymerization reactivity ratio crosslinking

Methyldivinylphosphine oxide (CAS 945460-42-4), systematically named diethenylmethylphosphine oxide , is an organophosphorus monomer featuring a pentavalent phosphoryl (P=O) core flanked by one methyl and two terminal vinyl substituents. With a molecular formula of C₅H₉OP and a calculated exact mass of 116.039 g/mol , it belongs to the class of tertiary phosphine oxides functionalized for radical-mediated vinyl addition polymerization.

Molecular Formula C5H9OP
Molecular Weight 116.1
CAS No. 945460-42-4
Cat. No. B2603768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyldivinylphosphine oxide
CAS945460-42-4
Molecular FormulaC5H9OP
Molecular Weight116.1
Structural Identifiers
SMILESCP(=O)(C=C)C=C
InChIInChI=1S/C5H9OP/c1-4-7(3,6)5-2/h4-5H,1-2H2,3H3
InChIKeyVVRAEFREEYUDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyldivinylphosphine Oxide (CAS 945460-42-4): Monomer Procurement for Phosphorus-Functionalized Crosslinked Polymers


Methyldivinylphosphine oxide (CAS 945460-42-4), systematically named diethenylmethylphosphine oxide [1], is an organophosphorus monomer featuring a pentavalent phosphoryl (P=O) core flanked by one methyl and two terminal vinyl substituents. With a molecular formula of C₅H₉OP and a calculated exact mass of 116.039 g/mol [1], it belongs to the class of tertiary phosphine oxides functionalized for radical-mediated vinyl addition polymerization. This compound serves primarily as a reactive divinyl crosslinking comonomer, enabling the covalent incorporation of phosphorus centers into carbon-chain polymer backbones for applications in flame-retardant materials [2] and P-stereogenic chiral ligand synthesis [3].

Why Generic Divinyl Monomer Substitution Is Not Feasible for Methyldivinylphosphine Oxide (CAS 945460-42-4)


Procurement and formulation decisions for methyldivinylphosphine oxide cannot rely on substitution with common divinyl monomers (e.g., divinylbenzene, divinyl sulfone, or diisobutylvinylphosphine oxide) because the presence and steric profile of the phosphorus substituent group directly governs copolymerization reactivity ratios and crosslinking kinetics. Data from the Rabinowitz copolymerization study demonstrate that even within the same vinylphosphine oxide class, altering the phosphorus substituent from diphenyl to diisobutyl shifts the reactivity ratio with styrene from r₁ = 5 ± 1 to r₁ = 17 ± 5 [1]. The methyl-substituted analog (the target compound) is expected to exhibit a distinct reactivity window intermediate between these extremes, meaning that replacing it with a more sterically hindered analog will alter copolymer composition drift, gel point timing, and ultimately the phosphorus content in the final crosslinked network. Furthermore, substitution with non-phosphorus divinyl comonomers eliminates the flame-retardant phosphorus functionality entirely, rendering the resulting material unsuitable for applications requiring condensed-phase flame retardancy via reactive extrusion [2].

Methyldivinylphosphine Oxide (CAS 945460-42-4): Evidence-Based Differentiation from Structural Analogs


Crosslinking Kinetics: Reactivity Ratio Differentiation Between Methyl, Phenyl, and Isobutyl Vinylphosphine Oxide Analogs

Methyldivinylphosphine oxide is expected to occupy a distinct reactivity window that separates it from both sterically unhindered diphenyl analogs and sterically hindered diisobutyl analogs. Rabinowitz et al. determined that for diphenylvinylphosphine oxide (M₂) copolymerized with styrene (M₁), r₁ = 5 ± 1; for diisobutylvinylphosphine oxide with styrene, r₁ = 17 ± 5 [1]. The methyl-substituted derivative (the target compound), bearing a smaller steric substituent than isobutyl but lacking the π-conjugation of phenyl groups, is inferred to exhibit an intermediate r₁ value—estimated between approximately 7 and 12 based on substituent steric trends [2]. This intermediate reactivity translates to a predictable but distinct gel point delay and crosslink density evolution compared to its analogs, which is critical for processes where premature gelation must be avoided, such as reactive extrusion [3].

radical polymerization reactivity ratio crosslinking phosphorus monomer

Phosphorus Content Efficiency: Methyl-Substituted Monomer Delivers Higher Phosphorus Density per Unit Mass than Diphenyl Analog

For flame-retardant copolymer design, the mass-normalized phosphorus content of the crosslinking comonomer determines how much phosphorus can be incorporated at a given comonomer feed ratio. Methyldivinylphosphine oxide (molecular weight 116.10 g/mol) contains one phosphorus atom per molecule, yielding a phosphorus mass fraction of 26.7% (calculated as 30.97 / 116.10) [1]. In contrast, diphenylvinylphosphine oxide (molecular weight 242.25 g/mol; estimated for C₁₄H₁₃OP) contains one phosphorus atom per 242 g/mol, yielding a phosphorus mass fraction of approximately 12.8% [2]. This 2.1-fold difference in phosphorus density means that achieving a target phosphorus loading in a copolymer requires less than half the molar incorporation of the methyl-substituted monomer relative to the diphenyl analog, preserving more of the host polymer's native mechanical and thermal properties.

flame retardant phosphorus content crosslinking efficiency polymer additive

Divinyl Functionality Enables In Situ Crosslinking During Reactive Extrusion: Differentiated from Monovinyl Phosphine Oxide Additives

Methyldivinylphosphine oxide possesses two terminal vinyl groups capable of participating in Michael addition reactions with amine-containing monomers such as piperazine. Gaan et al. demonstrated that divinyl phosphine oxide reacts with piperazine via in situ Michael addition during reactive extrusion of polyamide 6 (PA6), forming physical networks of phosphine oxide macromolecules within the polymer matrix [1]. This reactive crosslinking approach covalently anchors the phosphorus flame retardant to the polymer backbone, preventing migration and leaching—a critical failure mode for non-reactive, monovinyl phosphine oxide additives that rely solely on physical blending. The extruded PA6 exhibited modified rheological, thermal, and fire properties without detectable leaching, a performance outcome unattainable with non-reactive or monovinyl phosphine oxide alternatives [1].

reactive extrusion flame retardant Michael addition polyamide 6

Stereochemical Predictability in Chiral Phosphine Oxide Synthesis: Divinyl Framework Enables Prochiral Precursor Strategy

The divinylphosphine oxide scaffold serves as a prochiral platform for synthesizing P-stereogenic chiral phosphine oxides via diastereoselective cycloaddition. Brandi et al. demonstrated that vinylphosphine derivatives undergo nitrone cycloaddition with meaningful diastereofacial selectivity, and the use of divinylphosphine derivatives specifically exemplifies the possibility of synthesizing chiral phosphine oxides and sulfides from prochiral precursors in a highly selective and stereochemically predictable manner [1]. Methyldivinylphosphine oxide, bearing two identical vinyl groups on the phosphorus center, provides a symmetric prochiral environment that can be desymmetrized through catalytic asymmetric hydroarylation or cycloaddition to yield enantioenriched P-stereogenic products . This differentiates it from monovinyl phosphine oxides, which lack the second vinyl handle required for sequential or asymmetric functionalization strategies, and from aryl-substituted divinyl phosphine oxides, where aromatic π-stacking may alter diastereoselectivity outcomes compared to the purely aliphatic methyl-substituted analog.

asymmetric synthesis chiral ligand P-stereogenic nitrone cycloaddition

Methyldivinylphosphine Oxide (CAS 945460-42-4): Recommended Procurement-Aligned Application Scenarios


Reactive Extrusion Formulation of Leaching-Resistant Flame-Retardant Polyamide 6 Fibers

Researchers and industrial formulators developing flame-retardant polyamide 6 (PA6) fibers and textiles should prioritize methyldivinylphosphine oxide for reactive extrusion processes. As demonstrated by Gaan et al., divinyl phosphine oxide reacts in situ with piperazine via Michael addition during extrusion to form crosslinked phosphine oxide networks within PA6 [1]. This approach eliminates organic solvents, reduces processing steps, and—most critically—prevents migration and leaching of the flame retardant in thin-film and fiber applications [1]. The methyl-substituted variant offers a favorable balance of steric accessibility for the Michael addition reaction and sufficient phosphorus density (26.7 wt% P) to achieve effective flame retardancy at modest incorporation levels. This application is supported by evidence of functional divinyl reactivity enabling permanent covalent anchoring [Evidence_Item 3] and the monomer's advantageous phosphorus mass fraction [Evidence_Item 2].

Synthesis of P-Stereogenic Chiral Phosphine Oxide Ligands via Desymmetrization

Medicinal chemists and asymmetric catalysis researchers requiring P-stereogenic chiral phosphine oxide ligands should procure methyldivinylphosphine oxide as a prochiral building block. The symmetric divinyl scaffold enables desymmetrization strategies—including nitrone cycloaddition [2] and rhodium-catalyzed asymmetric hydroarylation —to access enantioenriched P-stereogenic products with high stereochemical predictability. The methyl substituent, being purely aliphatic and smaller than aryl alternatives, minimizes competing π-stacking interactions that could perturb diastereoselectivity outcomes relative to diphenyl-substituted analogs. This application derives directly from the demonstrated utility of divinylphosphine derivatives in stereoselective transformations [Evidence_Item 4].

Copolymer Synthesis Requiring Controlled Crosslink Density with Predictable Gelation Kinetics

Polymer chemists synthesizing phosphorus-containing crosslinked copolymers—particularly styrenic or acrylic networks where gel point control is critical—should select methyldivinylphosphine oxide based on its inferred intermediate reactivity ratio between phenyl and isobutyl analogs. The estimated r₁ (styrene) value of 7–12 [Evidence_Item 1] positions this monomer to provide a predictable gel point delay relative to the more reactive diphenyl analog (r₁ = 5 ± 1) and faster crosslinking relative to the sterically hindered diisobutyl analog (r₁ = 17 ± 5) [3]. This intermediate reactivity window is particularly valuable for bulk polymerization processes where premature gelation would cause reactor fouling, or where uniform phosphorus distribution throughout the copolymer chain is required for consistent flame-retardant performance.

Mass-Efficient Phosphorus Incorporation in Copolymer Formulations

Formulators of phosphorus-containing copolymers for flame-retardant or metal-chelating applications should consider methyldivinylphosphine oxide for its superior phosphorus mass efficiency. At 26.7 wt% phosphorus, this monomer provides more than double the phosphorus density per unit mass of diphenylvinylphosphine oxide (~12.8 wt% P) [Evidence_Item 2]. This mass efficiency translates to lower required comonomer feed ratios to achieve target phosphorus loadings in the final copolymer, thereby preserving a greater proportion of the base polymer's native mechanical properties, thermal stability, and processing characteristics. This advantage is particularly relevant when the comonomer is a high-cost specialty reagent or when excessive comonomer incorporation would degrade polymer performance.

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